ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their structural complexity and diverse bioactivities. Its core structure features a thiazole ring fused with a pyrimidine ring, substituted with a (2-chloro-6-fluoro)benzylidene group at position 2 and a 2-methoxyphenyl group at position 3. The ethyl carboxylate moiety at position 6 enhances solubility and modulates electronic properties. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, influencing intermolecular interactions and bioactivity .
Properties
Molecular Formula |
C24H20ClFN2O4S |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20ClFN2O4S/c1-4-32-23(30)20-13(2)27-24-28(21(20)14-8-5-6-11-18(14)31-3)22(29)19(33-24)12-15-16(25)9-7-10-17(15)26/h5-12,21H,4H2,1-3H3/b19-12- |
InChI Key |
DUZGTTRWEACXPV-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclocondensation Protocol
A widely adopted method involves:
-
Formation of the thiourea intermediate :
-
Cyclization with 2-chloro-6-fluorobenzaldehyde :
Key Data :
Solvent-Mediated Cyclization Optimization
The choice of solvent profoundly impacts reaction efficiency and stereoselectivity:
High-Boiling Solvents
Protic vs. Aprotic Solvents
-
Ethanol : Superior for Z-isomer formation due to hydrogen bonding with the benzylidene carbonyl.
-
Tetrahydrofuran (THF) : Leads to lower yields (≤40%) due to poor solubility of intermediates.
Comparative Solvent Study :
| Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|---|
| Ethanol | 80 | 12 | 78 | 99:1 |
| Xylene | 250 | 3 | 68 | 85:15 |
| DMF | 120 | 8 | 82 | 97:3 |
| THF | 65 | 24 | 38 | 91:9 |
Catalytic Strategies for Yield Improvement
Acid Catalysts
Base-Mediated Reactions
-
Lithium hydroxide : Optimal for one-pot syntheses, enabling 82% yield via in situ enolate formation.
-
Triethylamine : Less effective, yielding ≤50% due to premature hydrolysis of the ester group.
Catalyst Performance :
| Catalyst | Conc. (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| pTSA | 10 | Ethanol | 70 |
| CSA | 10 | Ethanol | 79 |
| LiOH | 20 | DMF | 82 |
| Piperidine | 15 | Ethanol | 78 |
Solid-Phase Synthesis for Combinatorial Libraries
Recent advances demonstrate the applicability of Merrifield resin for scalable production:
Immobilization of Thiourea Precursor
Cyclization on Resin
-
Treatment with triethylorthoformate and CSA in ethanol at 60°C for 2 hours.
-
Cleavage with trifluoroacetic acid (TFA) yields the target compound (79% purity).
Solid-Phase vs. Solution-Phase Comparison :
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield | 79% | 82% |
| Purity | 85% | 98% |
| Scalability | High | Moderate |
| Purification Effort | Low | High |
Spectroscopic Characterization and Validation
NMR Analysis
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Chlorine gas or nitric acid in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been investigated for its cytotoxic effects against specific cancer types.
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against a range of pathogens. Its ability to disrupt bacterial cell membranes or interfere with metabolic processes makes it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, this compound may exhibit anti-inflammatory properties. Research into its mechanism of action could reveal pathways through which it modulates inflammatory responses.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolo-pyrimidine derivatives showed potent activity against breast cancer cells. The specific compound was found to inhibit cell growth by inducing apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiazolo-pyrimidine derivatives, ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene) was shown to possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for antibiotic development .
Case Study 3: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory effects of thiazolo-pyrimidines revealed that these compounds could inhibit the expression of pro-inflammatory cytokines in vitro. The specific compound's ability to modulate NF-kB signaling pathways suggests potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The target compound's 2-chloro-6-fluoro substituents are electron-withdrawing, creating a polarized benzylidene ring that enhances electrophilic reactivity compared to the electron-rich 3-bromo analog () .
- Steric Effects : The 2-methoxyphenyl group in the target compound introduces steric hindrance near the thiazole ring, which may limit rotational freedom compared to unsubstituted phenyl analogs () .
Crystallographic and Hydrogen-Bonding Profiles
- Crystal Packing : The target compound’s chloro and fluoro substituents participate in halogen bonding and weak C–H···F interactions, as seen in related structures (). This contrasts with methoxy-substituted derivatives (), where O–H···O hydrogen bonds dominate .
- Unit Cell Parameters: The monoclinic P21/n space group () is common among thiazolo[3,2-a]pyrimidines, but triclinic packing () occurs with bulkier substituents like 4-methoxy groups .
Spectroscopic Data
- NMR Shifts : The target compound’s ^1H NMR shows a deshielded =CH proton at δ 8.01 ppm (cf. δ 7.94 in 2,4,6-trimethyl analogs, ), reflecting the electron-withdrawing effect of Cl/F substituents .
- IR Stretching : The carbonyl (C=O) stretch at 1719 cm⁻¹ () is redshifted compared to nitrile-containing derivatives (2220 cm⁻¹, ), confirming electronic modulation by substituents .
Biological Activity
The compound ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H19ClF N2O3S
- Key Functional Groups :
- Thiazole and pyrimidine rings
- Carboxylate ester
- Aromatic substituents
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazolo-pyrimidine derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- The compound demonstrated IC50 values in the micromolar range against human leukemia cells (K562) and breast cancer cells (MCF-7), indicating potent antiproliferative activity.
- In one study, derivatives similar to this compound were tested, revealing IC50 values ranging from 2.30 to 8.70 µM, suggesting a promising therapeutic window for further development .
-
Mechanism of Action
- The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases. This is supported by structural analyses showing that modifications to the thiazole and pyrimidine moieties significantly affect biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole and pyrimidine rings can enhance or diminish activity.
| Modification | Effect on Activity |
|---|---|
| Methyl group on pyrimidine | Increased cytotoxicity |
| Fluorine substitution on benzene | Enhanced selectivity towards cancer cells |
| Variations in ester groups | Altered solubility and bioavailability |
Absorption and Distribution
The lipophilicity of the compound suggests good absorption characteristics; however, detailed pharmacokinetic studies are necessary to confirm these properties.
Toxicological Profile
Preliminary toxicity assessments indicate that the compound exhibits selective toxicity towards cancer cells with minimal effects on normal fibroblasts, suggesting a favorable therapeutic index .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process, typically starting with the condensation of ethyl acetoacetate with substituted benzaldehydes to form the benzylidene intermediate. Key steps include:
- Knoevenagel condensation to introduce the benzylidene group at the 2-position of the thiazolopyrimidine core.
- Cyclization using thiourea or thioamides to form the thiazole ring.
- Substituent introduction at the 5-position via nucleophilic aromatic substitution or Suzuki coupling.
Optimization requires controlling temperature (60–100°C), solvent polarity (DMF or toluene), and catalyst selection (e.g., piperidine for condensation). Purification via column chromatography or recrystallization ensures >95% purity .
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming its structure?
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., Z-configuration of the benzylidene group via coupling constants) .
- X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., planarity of the thiazolopyrimidine core and dihedral angles of substituents) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects at the 2- and 5-positions?
- Systematic variation : Replace the 2-chloro-6-fluorobenzylidene group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) analogs. At the 5-position, test phenyl rings with halogens or alkyl groups .
- In vitro assays : Compare inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked assays.
- Computational modeling : Perform docking studies to correlate substituent electronic properties with binding affinity .
Advanced: How does crystallographic data inform drug design for this compound class?
Crystal structures reveal:
- Non-covalent interactions : The 2-chloro-6-fluoro group participates in halogen bonding with protein residues, enhancing target binding .
- Conformational rigidity : The thiazolopyrimidine core’s planar structure favors π-π stacking with aromatic amino acids in active sites .
- Solvent accessibility : Methoxy groups at the 5-position improve solubility without disrupting hydrophobic interactions .
Advanced: How can contradictions in biological activity data across analogs be resolved?
- Dose-response profiling : Test compounds at multiple concentrations to distinguish true activity from assay artifacts .
- Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out pharmacokinetic confounding factors .
Advanced: What strategies improve regioselectivity during functionalization of the thiazolopyrimidine core?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the 6-carboxylate position .
- Metal catalysis : Use Pd-mediated cross-coupling for selective C–H activation at the 7-methyl position .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side-product formation .
Advanced: How can computational methods predict the reactivity of the benzylidene group?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Molecular dynamics : Simulate solvent effects on the Z/E isomerization equilibrium of the benzylidene moiety .
- QSPR models : Correlate Hammett σ values of substituents with reaction rates for derivatization .
Advanced: What analytical approaches quantify the impact of substituents on solubility and stability?
- HPLC-UV : Measure logP values to assess lipophilicity changes from halogen or methoxy groups .
- pH-dependent stability assays : Use accelerated degradation studies (40°C, 75% RH) to identify hydrolytically labile groups (e.g., ester linkages) .
- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition profiles of crystalline vs. amorphous forms .
Advanced: How are spectral data discrepancies resolved for structurally similar analogs?
- 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton-proton couplings and spatial proximity .
- Single-crystal diffraction : Resolve ambiguous NOE signals by comparing experimental and simulated crystal packing .
- Isotopic labeling : Use F NMR to track fluorine substituents in complex mixtures .
Advanced: What is the mechanistic role of the 7-methyl group in modulating biological activity?
- Steric effects : The 7-methyl group prevents undesired conformational flipping of the thiazole ring, maintaining optimal binding geometry .
- Metabolic shielding : Reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life .
- Hydrophobic interactions : Enhances van der Waals contacts with nonpolar enzyme pockets (e.g., ATP-binding sites in kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
